(2S,4R)-1-(3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)-3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide
Description
The compound (2S,4R)-1-(3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)-3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide features a stereochemically defined pyrrolidine core with a 3,3-dimethylbutanoyl group at the N1 position, a hydroxyl group at C4, and a substituted benzyl carboxamide at C2. The benzyl group is further modified with a 4-methylthiazole and a trifluoromethyl group, enhancing its hydrophobicity and binding specificity. This structure is commonly employed as a ligand for the von Hippel–Lindau (VHL) E3 ubiquitin ligase in proteolysis-targeting chimeras (PROTACs) .
Properties
Molecular Formula |
C23H28F3N3O3S |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
(2S,4R)-1-(3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)-3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H28F3N3O3S/c1-13-20(33-12-28-13)16-6-5-14(7-17(16)23(24,25)26)10-27-21(32)18-8-15(30)11-29(18)19(31)9-22(2,3)4/h5-7,12,15,18,30H,8-11H2,1-4H3,(H,27,32)/t15-,18+/m1/s1 |
InChI Key |
ZANQYVSMGGHBCW-QAPCUYQASA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=C(C=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)CC(C)(C)C)O)C(F)(F)F |
Canonical SMILES |
CC1=C(SC=N1)C2=C(C=C(C=C2)CNC(=O)C3CC(CN3C(=O)CC(C)(C)C)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)-3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Thiazole Ring: This step involves the formation of the thiazole ring through a condensation reaction between a thioamide and a haloketone.
Attachment of the Trifluoromethyl Group: This can be done using a trifluoromethylation reagent such as trifluoromethyl iodide under suitable conditions.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-(3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)-3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of substituted derivatives
Scientific Research Applications
(2S,4R)-1-(3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)-3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Biology: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,4R)-1-(3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)-3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C24H28F3N3O3S
- Stereochemistry : (2S,4R) configuration ensures optimal binding to VHL.
- Functional Groups: 3,3-Dimethylbutanoyl (acyl donor), 4-methylthiazole (heterocyclic motif), trifluoromethyl (electron-withdrawing group).
Key Comparative Insights
Acyl Group Modifications
- 3,3-Dimethylbutanoyl vs. PEG-Linked Acyl Groups: The PEG-modified analog (7b) shows enhanced solubility and linker flexibility, critical for PROTAC efficacy . In contrast, the cyanocyclopropane carboxamide (1) improves metabolic stability by resisting esterase cleavage .
- Quinazoline-Based Acyl Groups : Compound 4’s quinazoline moiety enables selective EGFR degradation, leveraging the kinase-binding pharmacophore .
Heterocyclic Substituents
- 4-Methylthiazole vs. Isoxazole/Thiazole Variants : The 4-methylthiazole in the target compound provides strong π-π stacking with VHL. Isoxazole analogs (e.g., Example 163) may shift selectivity toward kinases due to altered electronic properties .
- Trifluoromethyl (-CF3) : The -CF3 group on the benzyl ring enhances membrane permeability and binding affinity through hydrophobic and electrostatic interactions .
Stereochemical Considerations
- The (2S,4R) configuration is conserved across analogs to maintain VHL binding. Diastereoselective synthesis methods, such as chiral catalyst-mediated cyclizations (e.g., Hartwig’s hydroamination), ensure high enantiomeric purity .
Biological Activity
The compound (2S,4R)-1-(3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)-3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide, often referred to as MDK-7526, is a synthetic molecule with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Composition
This compound is characterized by a complex molecular structure that includes:
- Pyrrolidine ring : A five-membered nitrogen-containing ring.
- Thiazole moiety : Contributes to its biological activity.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
Molecular Formula
The molecular formula of MDK-7526 is with a molecular weight of 430.56 g/mol.
Target Pathways
Research indicates that MDK-7526 interacts with multiple biological pathways:
- NLRP3 Inflammasome Modulation : It has been shown to influence the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory responses. Activation of this pathway can lead to the secretion of pro-inflammatory cytokines such as IL-1β and IL-18 .
- Neuroprotection : Studies suggest that this compound may have neuroprotective effects by modulating oxidative stress and inflammatory responses in neurodegenerative conditions like Alzheimer's disease .
Biological Assays
In vitro assays have demonstrated that MDK-7526 effectively inhibits the activation of the NLRP3 inflammasome in microglial cells, reducing the release of inflammatory mediators .
Pharmacological Effects
Recent studies have highlighted several pharmacological effects associated with MDK-7526:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation in various models, including those related to neurodegeneration .
- Cytoprotective Effects : It protects neuronal cells from apoptosis induced by oxidative stress .
Case Studies
- Neurodegenerative Disease Models : In APP/PS1 transgenic mice models of Alzheimer's disease, administration of MDK-7526 resulted in improved cognitive function and reduced amyloid-beta plaque accumulation .
- Inflammation Models : In models of acute inflammation, MDK-7526 demonstrated significant reductions in edema and inflammatory cell infiltration .
Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anti-inflammatory | Reduced IL-1β secretion | |
| Neuroprotective | Improved cognitive performance | |
| Cytoprotective | Decreased neuronal apoptosis |
Pharmacokinetics
| Parameter | Value |
|---|---|
| Solubility | High in DMSO |
| Bioavailability | To be determined |
| Metabolism | Hepatic metabolism expected |
Q & A
Basic: What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?
Answer:
The synthesis of this compound is complicated by its stereochemical complexity (four stereocenters) and the presence of sensitive functional groups, including the 4-hydroxy-pyrrolidine core, trifluoromethylphenyl moiety, and thiazole ring. Key challenges include:
- Stereochemical Control : Ensuring correct configuration at the (2S,4R) pyrrolidine backbone requires chiral auxiliaries or asymmetric catalysis. Evidence from related pyrrolidine derivatives highlights the use of enantioselective hydrogenation or enzymatic resolution .
- Functional Group Compatibility : The 3,3-dimethylbutanoyl group may undergo hydrolysis under basic conditions. Protective strategies (e.g., tert-butyl esters) and low-temperature reactions are recommended .
- Purification : Intermediate polar byproducts necessitate advanced chromatographic techniques, such as preparative HPLC or silica gel column chromatography with gradient elution .
Reaction progress should be monitored via TLC and LC-MS to confirm intermediate formation .
Basic: Which spectroscopic techniques are most effective for confirming stereochemical configuration?
Answer:
- 2D NMR Spectroscopy : NOESY/ROESY experiments can resolve spatial proximities between protons, confirming the (2S,4R) configuration. For example, cross-peaks between the 4-hydroxy proton and adjacent pyrrolidine protons validate spatial orientation .
- X-ray Crystallography : Single-crystal diffraction provides unambiguous stereochemical assignment. A related pyrrolidine derivative achieved a crystallographic R-factor of 0.042 Å, demonstrating high precision .
- Circular Dichroism (CD) : Useful for correlating optical activity with absolute configuration, particularly when chiral centers are adjacent to chromophores (e.g., thiazole rings) .
Basic: What in vitro assays are recommended for initial evaluation of biological activity?
Answer:
- Enzyme Inhibition Assays : Target engagement can be assessed using kinase or protease inhibition assays, given the compound’s structural similarity to kinase inhibitors (e.g., thiazole-containing analogs) .
- Cell Viability Assays : Screen for anticancer activity using MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves (IC₅₀) should be validated with positive controls .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization can quantify interactions with putative targets like VHL E3 ligase, as suggested by structural analogs .
Advanced: How can researchers optimize the yield of stereocenters during synthesis?
Answer:
- Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINAP or Josiphos) in transition-metal-catalyzed reactions. A patent example achieved >90% enantiomeric excess (ee) for a pyrrolidine intermediate via Rh-catalyzed hydrogenation .
- Dynamic Kinetic Resolution (DKR) : Combine enzyme-catalyzed steps (e.g., lipases) with racemization catalysts to convert undesired enantiomers in situ .
- Solvent and Temperature Optimization : Polar aprotic solvents (DMF, DMSO) at -20°C to 0°C minimize epimerization of the 4-hydroxy group .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from variations in assay conditions or compound purity:
- Orthogonal Validation : Confirm activity using disparate methods (e.g., SPR and cellular thermal shift assays) .
- Batch Reprodubility Testing : Compare HPLC purity (>95%) and stereochemical integrity (via chiral HPLC) across synthetic batches .
- Meta-Analysis of Structure-Activity Relationships (SAR) : Correlate functional group modifications (e.g., trifluoromethyl vs. methyl substitution) with activity trends in published analogs .
Advanced: What computational methods predict binding affinity to biological targets?
Answer:
- Molecular Docking : Tools like AutoDock Vina or Glide simulate ligand-receptor interactions. For example, docking into the VHL ligand-binding pocket (PDB: 4WQO) can predict binding modes .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of predicted complexes over 100-ns trajectories. Water-membrane systems validate membrane permeability .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., thiazole vs. oxazole) to guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
